molecular formula C19H21NO3S2 B2845672 Methyl 2-[(1-methyl-2-oxo-2-{[2-(phenylsulfanyl)ethyl]amino}ethyl)sulfanyl]benzenecarboxylate CAS No. 337923-57-6

Methyl 2-[(1-methyl-2-oxo-2-{[2-(phenylsulfanyl)ethyl]amino}ethyl)sulfanyl]benzenecarboxylate

Cat. No.: B2845672
CAS No.: 337923-57-6
M. Wt: 375.5
InChI Key: ACGULTLSKDOJNK-UHFFFAOYSA-N
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Description

Methyl 2-[(1-methyl-2-oxo-2-{[2-(phenylsulfanyl)ethyl]amino}ethyl)sulfanyl]benzenecarboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(1-methyl-2-oxo-2-{[2-(phenylsulfanyl)ethyl]amino}ethyl)sulfanyl]benzenecarboxylate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzenecarboxylate moiety, followed by the introduction of the sulfanyl and amino groups through a series of organic reactions. Common reagents used in these reactions include acids, bases, and various organic solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process, including temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(1-methyl-2-oxo-2-{[2-(phenylsulfanyl)ethyl]amino}ethyl)sulfanyl]benzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-[(1-methyl-2-oxo-2-{[2-(phenylsulfanyl)ethyl]amino}ethyl)sulfanyl]benzenecarboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[(1-methyl-2-oxo-2-{[2-(phenylsulfanyl)ethyl]amino}ethyl)sulfanyl]benzenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-oxo-2-phenylacetate: Similar structure but lacks the sulfanyl and amino groups.

    Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Contains an indene moiety instead of the benzenecarboxylate group.

Uniqueness

Methyl 2-[(1-methyl-2-oxo-2-{[2-(phenylsulfanyl)ethyl]amino}ethyl)sulfanyl]benzenecarboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 2-[1-oxo-1-(2-phenylsulfanylethylamino)propan-2-yl]sulfanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S2/c1-14(25-17-11-7-6-10-16(17)19(22)23-2)18(21)20-12-13-24-15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGULTLSKDOJNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCSC1=CC=CC=C1)SC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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